methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate is a synthetic pyrrolidine derivative with a complex molecular architecture. Its structure includes a tert-butyl group for steric stabilization, a methoxyethyl-substituted pyrazole ring (contributing to π-π interactions and hydrogen bonding), and a 5-oxopyrrolidine core that may influence conformational rigidity and biological activity. The ester moiety (methyl carboxylate) enhances solubility in organic solvents, making it suitable for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-16(2,3)19-13(20)8-12(15(21)23-5)14(19)11-9-17-18(10-11)6-7-22-4/h9-10,12,14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHNXBBVFYCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate (CAS Number: 1803610-36-7) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 323.393 g/mol. Its structure includes a pyrrolidine ring, a pyrazole moiety, and various functional groups that may interact with biological targets. The presence of these features suggests potential pharmacological activities, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : Initial tests suggest that this compound could inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : The structural components may interact with inflammatory pathways, although detailed mechanisms remain to be elucidated.
Interaction Studies
Research has focused on understanding how this compound interacts with various biological macromolecules. Key findings include:
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced activity in specific biochemical pathways |
| Receptors | Binding | Altered signaling pathways leading to potential therapeutic effects |
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
- Anti-inflammatory Effects : Research indicated that the compound could reduce pro-inflammatory cytokines in vitro, pointing towards its utility in treating inflammatory diseases .
- Pharmacokinetics and Toxicology : Initial assessments of pharmacokinetic properties revealed moderate absorption rates and favorable metabolic stability, although comprehensive toxicological evaluations are necessary .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the pyrrolidine ring using selective coupling methods.
Optimizing these synthetic processes is crucial for enhancing yield and purity, particularly for potential industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally analogous molecules. Key parameters include substituent effects, stereochemical properties, and applications in biomedical research.
Table 1: Structural and Functional Comparison
Key Findings:
Chirality and Activity : Unlike achiral polymers like PEGDA , the pyrrolidine derivative likely exhibits stereochemical complexity, similar to Pasteur’s tartaric acid, where 3D configuration dictates interactions (e.g., enantioselective binding or crystallinity) .
The methoxyethyl-pyrazole moiety may mimic heterocyclic pharmacophores seen in kinase inhibitors.
Functional Versatility : While PEGDA is used for 3D bioprinting due to its tunable crosslinking , the pyrrolidine derivative’s ester and pyrazole groups suggest compatibility with small-molecule drug delivery or enzyme-targeted therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
